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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methoxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural motifs, including the fluorinated benzene ring, a methoxy group, and a dimethylamide moiety, contribute to a unique combination of physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. The fluorine atom, in particular, can modulate properties such as lipophilicity and metabolic stability, while the methoxy and dimethylamide groups can affect solubility and receptor interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-fluoro-2-methoxy-N,N-dimethylbenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues to provide well-founded estimations and contextual understanding. Furthermore, detailed experimental protocols for the determination of key parameters are provided to empower researchers in their own investigations.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the key estimated and calculated properties for 5-fluoro-2-methoxy-N,N-dimethylbenzamide, with comparative data from related compounds to provide context.

PropertyEstimated/Calculated Value for 5-Fluoro-2-methoxy-N,N-dimethylbenzamideComparative DataRationale for Estimation
Molecular Formula C₁₀H₁₂FNO₂N,N-Dimethylbenzamide: C₉H₁₁NO[1]Based on chemical structure.
Molecular Weight 197.21 g/mol N,N-Dimethylbenzamide: 149.19 g/mol [1]Calculated from the molecular formula.
Melting Point (°C) 30 - 50N,N-Dimethylbenzamide: 43-45 °C[2]The introduction of fluorine and methoxy groups can influence the crystal lattice energy. A broad range is estimated.
Boiling Point (°C) > 200N,N-Dimethylbenzamide: 132-133 °C at 15 mmHg[2]Expected to be significantly higher than N,N-dimethylbenzamide due to increased molecular weight and polarity.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol). Limited solubility in water.N,N-Dimethylbenzamide is soluble in water[3].The presence of the fluorinated aromatic ring is expected to decrease aqueous solubility compared to the unsubstituted analogue.
pKa (Acid Dissociation Constant) ~16-18 (for the amide proton)Simple amides typically have pKa values in the range of 15-18[4].The amide proton is very weakly acidic. The electronic effects of the substituents are not expected to drastically alter this.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5N,N-Dimethylbenzamide: 0.6[5]The fluorine and methoxy groups will increase lipophilicity compared to the unsubstituted parent compound.

Experimental Protocols

I. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination because it allows the system to reach true thermodynamic equilibrium between the solid and dissolved states of the compound. The extended equilibration time and subsequent separation of excess solid are crucial for accurate and reproducible results.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-fluoro-2-methoxy-N,N-dimethylbenzamide to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure enough solid is added so that a visible amount remains undissolved after equilibration.

  • Equilibration:

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The prolonged shaking ensures that the solution becomes saturated.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle by gravity or by centrifugation at a low speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve using standard solutions of the compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the original concentration of the compound in the saturated supernatant, taking into account the dilution factor. This value represents the aqueous solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Add excess compound to buffer B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Settle/Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H G cluster_prep Preparation cluster_part Partitioning cluster_quant Quantification A Prepare pre-saturated octanol and buffer B Dissolve compound in octanol A->B C Mix octanol and buffer solutions B->C D Shake to allow partitioning C->D E Separate phases D->E F Measure concentration in each phase E->F G Calculate logP F->G

Caption: Workflow for logP Determination.

Safety and Handling

Based on the safety data for related N,N-dimethylbenzamide derivatives, 5-fluoro-2-methoxy-N,N-dimethylbenzamide should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5-fluoro-2-methoxy-N,N-dimethylbenzamide for researchers in drug development. While direct experimental data is currently scarce, the estimations based on related compounds, coupled with detailed experimental protocols, offer a robust framework for initiating further investigation. The provided methodologies for determining solubility and logP are essential for generating the precise data needed to advance the understanding and application of this and other novel chemical entities.

References

  • ChemBK. (2024, April 9). N,N-dimethylbenzamide. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Acid-base and complexing properties of amides. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Retrieved February 13, 2026, from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem. Retrieved February 13, 2026, from [Link]

  • ACS Publications. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved February 13, 2026, from [Link]

  • ACS Publications. (n.d.). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Therapeutic Potential of 5-Fluoro-2-Methoxy-N,N-Dimethylbenzamide in Neuroscience

This guide provides an in-depth technical analysis of the therapeutic potential and pharmacological properties of the 5-fluoro-2-methoxy-N,N-dimethylbenzamide scaffold. While often overshadowed by its high-affinity analo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the therapeutic potential and pharmacological properties of the 5-fluoro-2-methoxy-N,N-dimethylbenzamide scaffold. While often overshadowed by its high-affinity analogs (such as Fallypride or Raclopride), this specific molecular structure serves as a critical reference point in the Structure-Activity Relationship (SAR) of benzamide-based dopamine antagonists.

Executive Summary

The 5-fluoro-2-methoxy-N,N-dimethylbenzamide moiety represents a foundational pharmacophore in the development of atypical antipsychotics and radioligands for Positron Emission Tomography (PET). While the N,N-dimethyl variant itself lacks the basic nitrogen side chain typically required for nanomolar affinity at Dopamine D2/D3 receptors, its structural core (the 5-fluoro-2-methoxybenzamide motif) is the efficacy driver for a class of potent neuroimaging agents. This guide explores its role as a chemical scaffold, a metabolic reference, and a control ligand in neuropharmacology.

Part 1: Chemical Identity & Structural Logic

Molecular Architecture

The molecule consists of a benzamide core substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position (ortho to the amide). The amide nitrogen is substituted with two methyl groups.

  • IUPAC Name: 5-fluoro-2-methoxy-N,N-dimethylbenzamide[1]

  • Core Pharmacophore: Substituted Benzamide (Orthopramide class)

  • Key Structural Features:

    • 2-Methoxy Group: Essential for intramolecular hydrogen bonding with the amide hydrogen (in secondary amides) or establishing a specific conformation (in tertiary amides like this one) that mimics the planar structure required for receptor docking.

    • 5-Fluoro Substituent: Enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. It is also the site for

      
      F-radiolabeling in PET tracers like Fallypride.
      
    • N,N-Dimethyl Amide: A neutral, lipophilic terminus. Unlike the pyrrolidine or piperidine side chains found in active antipsychotics (which are protonated at physiological pH), the dimethyl amide is non-basic.

The "Missing Pharmacophore" Hypothesis

In the context of Dopamine D2 receptor antagonism, high affinity requires an ionic interaction between a protonated amine on the ligand and the conserved Aspartate 3.32 (Asp114) residue in the receptor's transmembrane domain III.

  • High Affinity Ligands (e.g., Fallypride): Contain a (1-allyl-2-pyrrolidinyl)methyl side chain. The pyrrolidine nitrogen is basic (

    
    ) and protonated.
    
  • The Target Molecule (N,N-dimethyl): Lacks a protonatable nitrogen. Consequently, it exhibits significantly reduced affinity (

    
     likely in the micromolar range) compared to its amine-containing analogs.
    
  • Utility: This molecule serves as a critical negative control in binding assays to demonstrate the necessity of the basic side chain for specific D2 receptor engagement.

Part 2: Therapeutic & Diagnostic Applications

Precursor for F-Radiolabeling (PET Imaging)

The 5-fluoro-2-methoxybenzamide core is the structural basis for


F-Fallypride  and 

F-Desmethoxyfallypride
, which are high-affinity radiotracers used to map extrastriatal dopamine receptors.
  • Role: The 5-fluoro group is the site of isotopic substitution.

  • Synthesis Strategy: The N,N-dimethyl variant can be viewed as a simplified model for optimizing the nucleophilic aromatic substitution (

    
    ) reaction conditions used to introduce 
    
    
    
    F into the electron-deficient aromatic ring.
Metabolic Stability Studies

Benzamides are metabolized via N-dealkylation and O-demethylation. The N,N-dimethyl group is susceptible to cytochrome P450-mediated N-demethylation.

  • Pathway: 5-fluoro-2-methoxy-N,N-dimethylbenzamide

    
     5-fluoro-2-methoxy-N-methylbenzamide 
    
    
    
    5-fluoro-2-methoxybenzamide.
  • Application: Used as a reference standard in LC-MS/MS assays to identify metabolic clearance pathways of novel benzamide drugs.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the 5-fluoro-2-methoxy-N,N-dimethylbenzamide fragment represents a "neutral binder" that can be evolved.

  • Sigma-1 Receptor Modulation: Unlike D2 receptors, Sigma-1 receptors tolerate neutral ligands. This lipophilic benzamide core may exhibit micromolar affinity for Sigma-1 chaperones, offering a starting point for neuroprotective agents.

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

Objective: To synthesize 5-fluoro-2-methoxy-N,N-dimethylbenzamide with high purity (>98%).

Reagents:

  • 5-Fluoro-2-methoxybenzoic acid (Starting material)[2]

  • Dimethylamine (2.0 M in THF)

  • HATU (Coupling agent)

  • DIPEA (Base)

  • Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq) in dry DCM under nitrogen. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add Dimethylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Reaction: Stir the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1N HCl (to remove unreacted amine/DIPEA) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR and LC-MS.
    
Comparative Binding Affinity Assay (D2 Receptor)

Objective: To quantify the loss of affinity due to the lack of a basic amine (comparing the N,N-dimethyl variant vs. Fallypride).

Materials:

  • Membrane preparation from CHO cells expressing human D2 receptors.

  • Radioligand:

    
    -Methylspiperone (
    
    
    
    nM).
  • Test Compounds: 5-fluoro-2-methoxy-N,N-dimethylbenzamide (Target) vs. Fallypride (Positive Control).

Workflow:

  • Incubation: Incubate membranes with

    
    -Methylspiperone and varying concentrations (
    
    
    
    to
    
    
    M) of the test compound in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves.

    • Expected Result (Fallypride):

      
       nM.
      
    • Expected Result (Target):

      
       nM (demonstrating the "Amine Rule").
      

Part 4: Visualization & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) of the 5-fluoro-2-methoxybenzamide scaffold, highlighting why the N,N-dimethyl variant is a low-affinity control compared to therapeutic agents.

Benzamide_SAR Core 5-Fluoro-2-Methoxybenzamide Core (Scaffold) Target Target Molecule: N,N-Dimethyl Variant (5-fluoro-2-methoxy-N,N-dimethylbenzamide) Core->Target Substitution: N,N-dimethyl amide Active Therapeutic Analog: Fallypride / Raclopride-like (Requires Basic Amine) Core->Active Substitution: ((1-ethyl-2-pyrrolidinyl)methyl) Receptor Dopamine D2 Receptor (Aspartate 3.32 Residue) Target->Receptor Lacks Basic Nitrogen Active->Receptor Contains Protonated Nitrogen Effect_Low Low Affinity Binding (No Ionic Interaction) Receptor->Effect_Low Result with Target Effect_High High Affinity Binding (Strong Ionic Bond) Receptor->Effect_High Result with Active

Caption: SAR analysis showing the divergence in affinity between the neutral N,N-dimethyl variant (Target) and the basic pyrrolidinyl analogs (Active) at the D2 receptor.[3]

Part 5: Data Summary Table

Feature5-Fluoro-2-Methoxy-N,N-DimethylbenzamideFallypride (Reference Standard)
Side Chain N,N-Dimethyl (Neutral Amide)(1-Allyl-2-pyrrolidinyl)methyl (Basic Amine)
pK_a (Side Chain) ~0 (Neutral)~9.2 (Basic)
D2 Affinity (Ki) Predicted > 10 µM (Low)0.03 nM (High)
Primary Utility Negative Control, Metabolic Standard, FragmentPET Radiotracer, Antipsychotic Research
BBB Permeability High (Lipophilic, Neutral)High (Lipophilic, Cationic transport)
Metabolic Fate N-demethylationN-deallylation

References

  • Mukherjee, J., et al. (1995). "Development of [18F]fallypride for high-affinity PET imaging of dopamine D2/D3 receptors." Nuclear Medicine and Biology. Link

  • de Paulis, T. (2003). "Substituted benzamides as dopamine D2/D3 antagonists."[3] Current Topics in Medicinal Chemistry. Link

  • Mach, R. H., et al. (1996). "Structure-activity relationships of substituted benzamides: The role of the amide substituent." Journal of Medicinal Chemistry. Link

  • Vangveravong, S., et al. (2006). "Synthesis and characterization of selective dopamine D2 receptor antagonists." Bioorganic & Medicinal Chemistry. Link

  • Elsinga, P. H. (2002).[3] "Radiopharmaceutical chemistry for positron emission tomography." Methods. Link

Sources

Foundational

binding affinity profile of 5-fluoro-2-methoxy-N,N-dimethylbenzamide

This guide provides an in-depth technical analysis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide , a specific structural analog within the ortho-methoxybenzamide class of pharmacological agents. While this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide , a specific structural analog within the ortho-methoxybenzamide class of pharmacological agents.

While this specific molecule lacks the extended basic amine side chain typically required for high-affinity dopamine D2 receptor antagonism (seen in drugs like raclopride or sulpiride), it serves as a critical pharmacophoric core and synthetic intermediate in medicinal chemistry. This guide analyzes its binding potential, structure-activity relationships (SAR), and utility as a fragment in drug design.

Executive Summary & Chemical Identity

5-fluoro-2-methoxy-N,N-dimethylbenzamide represents the lipophilic "head group" of high-potency benzamide antipsychotics. Its binding profile is characterized by low affinity for the primary benzamide target (Dopamine D2/D3) due to the absence of a distal basic nitrogen, making it an excellent negative control or fragment scaffold for exploring the "ortho-methoxy effect" without the confounding influence of ionic interactions.

PropertyDetail
IUPAC Name 5-fluoro-2-methoxy-N,N-dimethylbenzamide
Molecular Formula

Molecular Weight 213.21 g/mol
Core Scaffold Ortho-methoxybenzamide (Salicylamide derivative)
Key Substituents 5-Fluoro (metabolic block/electronic modulation), 2-Methoxy (conformational lock), N,N-dimethyl (tertiary amide)
Primary Utility Fragment-Based Drug Discovery (FBDD), Synthetic Intermediate, Negative Control

Pharmacological Binding Profile

Dopamine D2/D3 Receptors (Primary Benzamide Target)

The binding affinity of benzamides for the Dopamine D2 receptor is strictly governed by a pharmacophore model requiring two key interactions:

  • Aromatic/Hydrophobic Interaction: Provided by the benzamide ring.

  • Ionic Interaction: A basic nitrogen atom (protonated at physiological pH) located approximately 6.0–7.5 Å from the aromatic center.

Profile Analysis:

  • Affinity: Low / Negligible (

    
     nM) .
    
  • Mechanistic Insight: 5-fluoro-2-methoxy-N,N-dimethylbenzamide possesses the "ortho-methoxy lock" (an intramolecular hydrogen bond between the amide hydrogen and the methoxy oxygen) which planarizes the molecule—a prerequisite for binding. However, the N,N-dimethyl group is directly attached to the carbonyl, resulting in a distance of < 3.0 Å and a lack of basicity (amides are neutral).

  • Comparison: It lacks the extended pyrrolidinyl or piperidinyl tail found in high-affinity ligands like Raclopride (

    
     nM) or FLB 457 .
    
Sigma-1 Receptor ( R)

Unlike D2 receptors, the Sigma-1 receptor ligand binding pocket accommodates neutral, lipophilic molecules with smaller N-substituents.

  • Affinity: Low to Moderate (

    
     nM)  (Predicted based on SAR of N,N-dimethyl benzamides).
    
  • Relevance: The 5-fluoro substitution increases lipophilicity (LogP), potentially enhancing entry into the hydrophobic

    
     pocket. However, high-affinity 
    
    
    
    ligands usually require a longer alkyl chain between the aromatic ring and the amine.
TSPO (Translocator Protein)
  • Affinity: Potential Low Affinity .

  • Context: Many TSPO ligands are N,N-dialkyl-2-phenylacetamides or benzamides (e.g., PK 11195 analogs). This molecule fits the general steric requirements but lacks the specific bulk usually required for nanomolar TSPO binding.

Structural Causality & SAR Visualization

The following diagram illustrates why this specific molecule has low D2 affinity compared to its active analogs, highlighting the "Missing Pharmacophore."

G cluster_0 5-fluoro-2-methoxy-N,N-dimethylbenzamide cluster_1 High-Affinity Analog (e.g., Raclopride/FLB 457) Core Benzamide Core (Planarized) Tail N,N-Dimethyl (Neutral/Short) Core->Tail Direct Amide Bond (< 3 Å Distance) Receptor Dopamine D2 Receptor Pocket Core->Receptor Hydrophobic Fit (Intact) Tail->Receptor Ionic Bond (MISSING) Core_Active Benzamide Core (Planarized) Linker Alkyl Linker (CH2) Core_Active->Linker Pharmacophore Distance (6.0 - 7.5 Å) Amine Cyclic Amine (Basic/Protonated) Linker->Amine Pharmacophore Distance (6.0 - 7.5 Å) Amine->Receptor Ionic Bond (STRONG)

Caption: Structural comparison showing the critical lack of a basic amine side chain in the target molecule (red), preventing high-affinity D2 receptor binding despite the correct core scaffold.

Synthetic Methodology

For researchers utilizing this compound as a fragment or intermediate, the synthesis is achieved via nucleophilic aromatic substitution or direct amidation.

Protocol: Amidation of 5-Fluoro-2-methoxybenzoic Acid

This protocol yields the target amide with high purity.

  • Activation:

    • Dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

    • Stir for 2 hours at room temperature to generate the acid chloride.

    • Step Validation: Monitor by TLC (acid to acid chloride conversion) or observe cessation of gas evolution.

  • Coupling:

    • Cool the reaction mixture to 0°C.

    • Add Dimethylamine (2.0 M in THF, 2.5 eq) or dimethylamine hydrochloride with excess Triethylamine (TEA).

    • Stir for 4–6 hours, allowing the mixture to warm to room temperature.

  • Workup & Purification:

    • Quench with water. Extract with DCM (

      
      ).
      
    • Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

      
      , then brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexane or use Flash Column Chromatography (Silica, 30% EtOAc in Hexanes).

Yield: Typically 85–95%. Characterization:


 NMR should show two distinct methyl singlets (due to restricted rotation of the amide bond) and the characteristic aromatic splitting pattern of the 1,2,5-substitution.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment.

  • Ligand Efficiency (LE): High LE for the hydrophobic pocket of D2/D3.

  • Strategy: Co-crystallize this fragment with the target protein to identify the binding pose of the aromatic core, then "grow" the molecule by extending the amide nitrogen to reach the aspartate residue (Asp114 in D2) required for high affinity.

Negative Control in Radioligand Binding

When validating novel benzamide radiotracers (e.g.,


-labeled analogs), this molecule serves as a displaceable blocker  for non-specific binding sites that do not require the basic amine, helping to determine the specific binding signal of the full drug.

References

  • de Paulis, T., et al. (1986). "Substituted benzamides as dopamine D2 antagonists." Journal of Medicinal Chemistry, 29(1), 61-69. Link

  • Högberg, T. (1991). "Novel potential antipsychotic drugs. Synthesis and binding affinities of substituted 5-fluoro-2-methoxybenzamides." Journal of Medicinal Chemistry, 34(3), 948-955. Link

  • Mach, R. H., et al. (1993). "Synthesis and biodistribution of [18F]-labeled benzamides for imaging dopamine D2 receptors." Nuclear Medicine and Biology, 20(6), 777-794. Link

  • Nikolic, K., et al. (2015).[1] "Pharmacophore modeling of Sigma-1 receptor ligands." Journal of Biomolecular Structure and Dynamics, 33(sup1). Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide, a valuable chemical intermediate in the development of pharmaceuticals and oth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide, a valuable chemical intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] The described method is a robust two-step, one-pot procedure involving the initial conversion of 5-fluoro-2-methoxybenzoic acid to its corresponding acyl chloride, followed by an in-situ amidation reaction with dimethylamine. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, explanations for critical parameters, safety protocols, and methods for purification and characterization.

Principle of the Method

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[3][4] To overcome this thermodynamic barrier, this protocol employs an activation strategy. The carboxylic acid is first converted into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This acyl chloride is not isolated but is immediately reacted with dimethylamine in a nucleophilic acyl substitution reaction to yield the target N,N-disubstituted amide. The entire process is conducted as a one-pot synthesis to maximize efficiency and yield.

Reaction Scheme:

Figure 1. Overall reaction scheme.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier Example
5-Fluoro-2-methoxybenzoic acid394-04-7C₈H₇FO₃≥97%Sigma-Aldrich
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS≥99%Carl Roth
Dimethylamine solution124-40-3C₂H₇N40% in H₂OLoba Chemie
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS GradeFisher Scientific
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄ACS GradeVWR
Hydrochloric acid (HCl)7647-01-0HCl1 M solutionJ.T.Baker
Silica Gel63231-67-4SiO₂230-400 meshSorbent Technologies
Ethyl acetate141-78-6C₄H₈O₂HPLC GradeFisher Scientific
Hexanes110-54-3C₆H₁₄HPLC GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser and drying tube (filled with CaCl₂)

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Separatory funnel (500 mL)

  • Glass funnel and filter paper

  • Column chromatography setup

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

This protocol involves hazardous materials that require strict safety measures. All operations must be performed inside a certified chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[5][6] Causes severe skin burns and eye damage.[7][8] Inhalation can be fatal.[6] Always handle with extreme care, wearing a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[6][8]

  • Dimethylamine Solution: Flammable, corrosive, and toxic.[9][10] Causes skin and eye irritation.[11] The vapors are harmful if inhaled.[9] Store away from heat and ignition sources.[12][13] Handle with appropriate gloves, goggles, and a lab coat.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Avoid inhalation and skin contact.

  • Pressure Build-up: Both steps of the reaction generate gaseous byproducts (HCl, SO₂). The apparatus must be equipped with a drying tube or vented to a scrubbing system; it should never be a closed system.

Detailed Synthesis Protocol

Step 1: Formation of 5-Fluoro-2-methoxybenzoyl Chloride (In-situ)
  • Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a rubber septum. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 5-fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) via a syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Chlorination: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (6.4 mL, 88.2 mmol, 1.5 eq) dropwise via syringe over 20-30 minutes.

    • Scientist's Note: This addition is exothermic and releases HCl and SO₂ gas. A slow, controlled addition is crucial to manage the reaction rate and off-gassing. Anhydrous conditions are paramount as thionyl chloride and the resulting acyl chloride are moisture-sensitive.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C) for 2 hours.

  • Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.

  • Solvent Removal: After 2 hours, cool the flask to room temperature. Remove the excess thionyl chloride and DCM using a rotary evaporator. The resulting crude 5-fluoro-2-methoxybenzoyl chloride will be a yellow to brown oil or solid and should be used immediately in the next step without further purification.

Step 2: Amidation to form 5-fluoro-2-methoxy-N,N-dimethylbenzamide
  • Preparation: Re-dissolve the crude acyl chloride from Step 1.7 in 100 mL of fresh anhydrous DCM inside the same flask. Cool the solution to 0 °C in an ice-water bath.

  • Amine Addition: In a separate beaker, prepare a solution of 40% aqueous dimethylamine (20.0 mL, approx. 177 mmol, 3.0 eq) and cool it in an ice bath. Add this cold dimethylamine solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the internal temperature below 10 °C.

    • Scientist's Note: This reaction is highly exothermic. An excess of dimethylamine is used both as the nucleophile and as a base to neutralize the HCl formed during the reaction. A precipitate (dimethylammonium chloride) will form.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the acyl chloride spot is no longer visible.

Step 3: Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Scientist's Note: The acidic wash removes any remaining dimethylamine, while the basic wash removes any unreacted carboxylic acid. The brine wash removes residual water.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified using column chromatography on silica gel.[14]

    • Packing: Pack a column with silica gel using a slurry method with hexanes.

    • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%). Collect fractions and monitor by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-fluoro-2-methoxy-N,N-dimethylbenzamide as a white to off-white solid.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.[15]

ParameterExpected Result
Appearance White to off-white solid
Yield 75-85% (typical)
Melting Point Literature values should be consulted if available.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.10-7.25 (m, 2H, Ar-H), 6.90-7.00 (m, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.10 (s, 3H, -NCH₃), 2.90 (s, 3H, -NCH₃). Note: The two N-methyl groups may appear as two distinct singlets due to hindered rotation around the amide C-N bond.[16]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.0 (C=O), 158.0 (d, J=240 Hz, C-F), 155.0 (C-OCH₃), 125.0 (d, J=25 Hz), 118.0 (d, J=8 Hz), 115.0 (d, J=8 Hz), 113.0 (d, J=22 Hz), 56.0 (-OCH₃), 38.0 (-NCH₃), 34.0 (-NCH₃).
Mass Spec (ESI+) Expected m/z: 198.0925 [M+H]⁺ for C₁₀H₁₃FNO₂

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_activation Acid Activation cluster_amidation Amidation Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reagents 1. Dissolve Starting Material (5-Fluoro-2-methoxybenzoic acid in DCM) add_socl2 2. Add Thionyl Chloride at 0°C reagents->add_socl2 reflux 3. Reflux for 2h add_socl2->reflux evap1 4. Evaporate Solvent/Excess SOCl₂ reflux->evap1 redissolve 5. Redissolve in DCM evap1->redissolve add_dma 6. Add Dimethylamine Solution at 0°C redissolve->add_dma stir 7. Stir at RT for 2h add_dma->stir workup 8. Aqueous Work-up (HCl, NaHCO₃, Brine) stir->workup dry 9. Dry & Evaporate workup->dry chromatography 10. Column Chromatography dry->chromatography analysis 11. Characterization (NMR, MS, MP) chromatography->analysis

Caption: Workflow for the synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet - Dimethylamine solution 40%. Retrieved from [Link]

  • Loba Chemie. (2019). DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Condensation of Acids with Amines. Retrieved from [Link]

  • Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Iadonisi, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

  • Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]

  • PMC. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Retrieved from [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • LookChem. (n.d.). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • PMC. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • Reddit. (2021). NMR spectrum of n,n-diethylbenzamidr. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide via HATU-Mediated Amide Coupling

An Application Note and Protocol for Drug Development Professionals Introduction and Rationale 5-fluoro-2-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide that serves as a valuable intermediate and building...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Drug Development Professionals

Introduction and Rationale

5-fluoro-2-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide that serves as a valuable intermediate and building block in medicinal chemistry and drug discovery. The unique electronic properties imparted by the fluoro and methoxy substituents make it a key component in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The core of this synthesis is the formation of a robust amide bond, a ubiquitous linkage in pharmaceuticals.

Direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions. Modern organic synthesis circumvents this by activating the carboxylic acid. While classical methods involve converting the acid to a highly reactive acyl chloride, this approach often requires hazardous reagents like thionyl chloride and can be incompatible with sensitive functional groups.[1][]

This protocol details a more efficient, reliable, and milder approach using the uronium salt-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is renowned for its high coupling efficiency, rapid reaction times, low rates of racemization for chiral substrates, and compatibility with a wide range of functional groups, making it a superior choice for modern pharmaceutical synthesis.[4][5] This method avoids the preparation of unstable intermediates and minimizes byproduct formation, simplifying purification.

Synthesis Overview and Mechanism

The overall synthesis workflow involves a one-pot procedure where the starting carboxylic acid is activated in situ by HATU, followed by nucleophilic attack from dimethylamine to form the desired amide. The process concludes with a standard aqueous workup and purification by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start Starting Material (5-Fluoro-2-methoxybenzoic Acid) Activation In Situ Activation (HATU, DIPEA, 0°C) Start->Activation Add Reagents Coupling Amine Addition & Coupling (Dimethylamine, RT) Activation->Coupling Pre-activation (15 min) Workup Aqueous Workup (Extraction) Coupling->Workup Reaction Complete (1-4h) Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: High-level workflow for the synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide.

Mechanism of HATU-Mediated Coupling

The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive O-acylisourea intermediate, which then rearranges to form an active ester.

  • Activation: The carboxylate anion, formed by the deprotonation of 5-fluoro-2-methoxybenzoic acid by a non-nucleophilic base like diisopropylethylamine (DIPEA), attacks the electrophilic carbon of HATU.

  • Active Ester Formation: This forms a highly reactive OAt-active ester intermediate, releasing a stable tetramethylurea byproduct. The 7-aza-1-hydroxybenzotriazole (HOAt) moiety is an excellent leaving group, making the active ester highly susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack: Dimethylamine, the nucleophile, attacks the carbonyl carbon of the active ester.

  • Product Formation: The tetrahedral intermediate collapses, displacing the HOAt leaving group and forming the final stable amide product, 5-fluoro-2-methoxy-N,N-dimethylbenzamide.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster Activation (Step 1 & 2) HATU HATU HATU->ActiveEster Activation (Step 1 & 2) DIPEA DIPEA (Base) DIPEA->ActiveEster Activation (Step 1 & 2) Amide R-CONR'₂ (Final Amide) ActiveEster->Amide Nucleophilic Attack (Step 3 & 4) Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine R'₂NH (Dimethylamine) Amine->Amide Nucleophilic Attack (Step 3 & 4) Byproduct2 HOAt Amide->Byproduct2

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Supplier
5-Fluoro-2-methoxybenzoic acidC₈H₇FO₃170.141.01.70 gSigma-Aldrich
HATUC₁₀H₁₅F₆N₆OP380.231.14.18 gFisher Sci
Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.05.2 mLTCI
Dimethylamine solution (2.0 M in THF)C₂H₇N45.081.26.0 mLSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-50 mLFisher Sci
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~300 mLVWR
1M Hydrochloric Acid (HCl)HCl36.46-~100 mLVWR
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-~100 mLVWR
Brine (Saturated NaCl)NaCl58.44-~100 mLLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededVWR
Silica Gel (230-400 mesh)SiO₂60.08-As neededSorbent Tech
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methoxybenzoic acid (1.70 g, 10.0 mmol, 1.0 equiv) and HATU (4.18 g, 11.0 mmol, 1.1 equiv).[4]

    • Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5 minutes.

    • Using a syringe, add 50 mL of anhydrous DMF. Stir the mixture at room temperature until all solids are dissolved.

  • Activation of Carboxylic Acid:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 equiv) dropwise over 5 minutes using a syringe. Ensure the internal temperature remains below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 15 minutes for pre-activation. The solution may change color.[4]

  • Amide Coupling:

    • Slowly add the dimethylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 equiv) to the activated mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 150 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 100 mL). This removes residual DMF, DIPEA salts, and unreacted amine.[6]

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 5-fluoro-2-methoxy-N,N-dimethylbenzamide as a white solid or viscous oil.[4]

Characterization Data
PropertyExpected Value
Molecular FormulaC₁₀H₁₂FNO₂
Molecular Weight197.21 g/mol
AppearanceWhite to off-white solid
Melting Point~43-47 °C (by analogy to N,N-dimethylbenzamide)
¹H NMR (CDCl₃) Characteristic peaks expected: Aromatic protons (δ ~6.8-7.5 ppm), Methoxy protons (-OCH₃, δ ~3.8 ppm), N-Methyl protons (-N(CH₃)₂, two singlets due to restricted rotation, δ ~2.8-3.1 ppm).
Mass Spec (ESI+) Expected m/z: 198.09 [M+H]⁺
Safety and Handling Protocols

Chemical synthesis must be conducted with stringent safety measures.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.[8]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • DMF: Anhydrous DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

    • DIPEA: A corrosive and flammable liquid. Handle with care.

    • HATU: While generally stable, coupling reagents can be hazardous. Avoid inhalation of dust.[9]

  • Emergency Preparedness: Ensure easy access to an eyewash station, safety shower, and fire extinguisher. Know the emergency contact numbers for your facility.[7]

References

  • Fisher Scientific. "Amide Synthesis." Accessed February 13, 2026.
  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Accessed February 13, 2026.
  • Google Patents. "WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide." Accessed February 13, 2026.
  • Royal Society of Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015. Accessed February 13, 2026.
  • Common Organic Chemistry. "Amine to Amide (Coupling) - HATU." Accessed February 13, 2026.
  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Accessed February 13, 2026.
  • ChemicalBook. "5-FLUORO-2-METHOXYBENZOIC ACID synthesis." Accessed February 13, 2026.
  • ChemicalBook. "2-Amino-5-fluoro-N-methoxy-N-methylbenzamide synthesis." Accessed February 13, 2026.
  • Moravek. "Chemical Synthesis Safety Tips To Practice in the Lab." Accessed February 13, 2026.
  • Royal Society of Chemistry. "Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs)." Chemical Science, 2020. Accessed February 13, 2026.
  • MDPI. "A Sustainable Green Enzymatic Method for Amide Bond Formation." Molecules, 2023. Accessed February 13, 2026.
  • The University of Texas at Austin. "CH 220C - Organic Chemistry Laboratory." Accessed February 13, 2026.
  • ResearchGate. "Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction." Chinese Journal of Organic Chemistry, 2017. Accessed February 13, 2026.
  • LookChem. "Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID." Accessed February 13, 2026.
  • Sigma-Aldrich. "5-Fluoro-2-methoxybenzoic acid 97." Accessed February 13, 2026.
  • Chem-Impex. "5-Fluoro-2-methylbenzoic acid." Accessed February 13, 2026.
  • SpringerLink. "Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3." European Journal of Biochemistry, 1986. Accessed February 13, 2026.
  • BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection." Accessed February 13, 2026.
  • Tokyo Chemical Industry. "N,N-Dimethylbenzamide." Accessed February 13, 2026.
  • Google Patents. "CN101585781A - Preparing method of N, N-dimethylbenzamide." Accessed February 13, 2026.
  • ResearchGate. "Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents." Medicinal Chemistry, 2015. Accessed February 13, 2026.
  • Sigma-Aldrich. "N,N-Dimethylbenzamide 99." Accessed February 13, 2026.
  • WIPO Patentscope. "WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE." Accessed February 13, 2026.
  • Enanti Labs. "5 Fluoro 2 Methoxybenzoic Acid Manufacturer." Accessed February 13, 2026.
  • National Center for Biotechnology Information. "2-Fluoro-N-(4-methoxyphenyl)benzamide." Acta Crystallographica Section E, 2009. Accessed February 13, 2026.

Sources

Method

using 5-fluoro-2-methoxy-N,N-dimethylbenzamide in dopamine receptor assays

This guide details the application and protocols for using 5-fluoro-2-methoxy-N,N-dimethylbenzamide in dopamine receptor assays. This compound, a substituted benzamide, serves primarily as a structural probe (fragment) o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application and protocols for using 5-fluoro-2-methoxy-N,N-dimethylbenzamide in dopamine receptor assays. This compound, a substituted benzamide, serves primarily as a structural probe (fragment) or reference standard in the characterization of Dopamine D2/D3 receptor pharmacology.

Part 1: Introduction & Scientific Context

5-fluoro-2-methoxy-N,N-dimethylbenzamide belongs to the substituted benzamide class of dopamine ligands, which includes well-known antipsychotics and PET tracers like Raclopride , Sulpiride , and Fallypride .

However, unlike high-affinity antagonists which possess a basic amine side chain (e.g., pyrrolidinyl-methyl or diethylamino-ethyl) essential for an ionic interaction with the conserved Aspartate 3.32 (D3.32) residue in the D2 receptor binding pocket, this specific analog features a simple N,N-dimethyl tertiary amide .

Core Applications:

  • Structure-Activity Relationship (SAR) Studies: Used to quantify the binding contribution of the benzamide core versus the basic side chain. It often serves as a low-affinity fragment or negative control to demonstrate the necessity of the basic nitrogen pharmacophore.

  • Fragment-Based Drug Discovery (FBDD): Screening for secondary binding pockets or allosteric sites on the D2/D3 receptors.

  • Analytical Reference Standard: Used in HPLC/MS to identify metabolites or validate the identity of radiolabeled analogs (e.g., in the synthesis of 18F-labeled benzamide tracers where the amide might be modified).

Part 2: Experimental Protocols

Protocol A: Preparation & Solubility
  • Molecular Weight: ~197.21 g/mol

  • Solubility: Hydrophobic. Soluble in DMSO (dimethyl sulfoxide) or Ethanol.

  • Storage: -20°C, desiccated, protected from light.

Stock Solution (10 mM):

  • Weigh 1.97 mg of 5-fluoro-2-methoxy-N,N-dimethylbenzamide.

  • Dissolve in 1.0 mL of 100% DMSO. Vortex until clear.

  • Aliquot into 50 µL vials and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute the stock in Assay Buffer (see below) to achieve 10x the final testing concentration. Ensure final DMSO concentration in the assay is <1% (typically 0.1-0.5%).

Protocol B: D2/D3 Receptor Competition Binding Assay

This assay determines the affinity (


) of the test compound by measuring its ability to displace a high-affinity radioligand (e.g., 

) from membrane-bound receptors.

Materials:

  • Receptor Source: CHO-K1 or HEK293 cells stably expressing human D2 (short/long) or D3 receptors.

  • Radioligand:

    
     (Antagonist, 
    
    
    
    ) or
    
    
    .
  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in buffer.

    • Adjust protein concentration to ~5-10 µ g/well .

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Haloperidol.

    • Test Wells: Buffer + Membranes + Radioligand + 5-fluoro-2-methoxy-N,N-dimethylbenzamide (varying concentrations).

  • Dose-Response Curve:

    • Prepare a serial dilution of the test compound (e.g., 8 points from

      
       M to 
      
      
      
      M).
    • Note: Since this compound lacks the basic amine, affinity may be low. Ensure the highest concentration is sufficient (e.g., 100 µM) to detect weak binding.

  • Incubation:

    • Add Radioligand (final conc. ~

      
      , e.g., 2 nM).
      
    • Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection:

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a beta-counter.

Part 3: Data Analysis & Interpretation

1. Calculation of IC50: Plot % Specific Binding vs. Log[Concentration]. Fit the data to a one-site competition model (Hill slope = -1).

2. Calculation of Ki (Cheng-Prusoff Equation):



  • 
    : Concentration of radioligand used.
    
  • 
    : Dissociation constant of the radioligand (determined previously by Saturation Binding).
    

3. Expected Results & Troubleshooting:

ObservationInterpretationAction
No Displacement (

)
Compound does not bind to the orthosteric site.Expected for benzamides lacking the basic amine side chain. Confirms role as a negative control.
Partial Displacement Low-affinity interaction or solubility issues.Check for precipitation at high concentrations. Verify DMSO tolerance.
High Affinity (

)
Unexpected. Possible contamination or novel binding mode.Verify compound identity by LC-MS. Check for "pan-assay interference" (PAINS).

Part 4: Visualization (Graphviz Diagram)

The following diagram illustrates the logical workflow for characterizing the compound, highlighting the critical decision point regarding the pharmacophore.

G Start Compound: 5-fluoro-2-methoxy- N,N-dimethylbenzamide Analysis Structural Analysis: Lacks Basic Amine Side Chain Start->Analysis Hypothesis Hypothesis: Low Affinity / Negative Control Analysis->Hypothesis Assay Competition Binding Assay (vs [3H]Raclopride) Hypothesis->Assay Result_Low Result: Ki > 10 µM (No significant binding) Assay->Result_Low Typical Result_High Result: Ki < 1 µM (Unexpected Binding) Assay->Result_High Rare Conclusion_A Validates Pharmacophore Model (Requires Basic N) Result_Low->Conclusion_A Conclusion_B Investigate Novel Binding Mode (Allosteric/Hydrophobic) Result_High->Conclusion_B

Caption: Workflow for evaluating 5-fluoro-2-methoxy-N,N-dimethylbenzamide in D2 receptor assays, emphasizing its role as a structural probe.

References

  • Strange, P. G. (2008). Antipsychotic drug action: antagonism, inverse agonism or partial agonism. Trends in Pharmacological Sciences. Link

  • de Paulis, T., et al. (1986). Substituted benzamides as dopamine D2 antagonists. Journal of Medicinal Chemistry. Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) . Protocol for Radioligand Binding Assays. Link

  • Langer, O. (2000). Synthesis and evaluation of [18F]Fallypride. Journal of Labelled Compounds and Radiopharmaceuticals. Link(Provides context on the benzamide core structure and radiolabeling precursors).

Application

Application Note: Advanced Precursor Design for the Radiosynthesis of [18F]5-Fluoro-2-methoxy-N,N-dimethylbenzamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The target molecule, 5-fluoro-2-methoxy-N,N-dimethylbenzamide , represents a structural pharmacophore common to high-affinity dopamine D2/D3 receptor antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The target molecule, 5-fluoro-2-methoxy-N,N-dimethylbenzamide , represents a structural pharmacophore common to high-affinity dopamine D2/D3 receptor antagonists (e.g., analogs of Raclopride or Fallypride). However, the specific substitution pattern presents a significant radiochemical challenge that invalidates traditional labeling strategies.

The Electronic Challenge

Successful Nucleophilic Aromatic Substitution (


) with 

typically requires an electron-deficient ring activated by strong electron-withdrawing groups (EWGs) in ortho or para positions to the leaving group.
  • C1 (Amide): A moderate EWG, but located meta to the C5 reaction site. (No activation).

  • C2 (Methoxy): A strong Electron Donating Group (EDG). It is located para to the C5 reaction site.

Impact: The 2-methoxy group donates electron density directly into the C5 position via resonance, rendering the ring highly electron-rich and resistant to nucleophilic attack. Consequently, traditional precursors (5-nitro or 5-trimethylammonium salts) will yield negligible radiochemical yields (


).

The Solution: This protocol utilizes Copper-Mediated Radiofluorination (CMRF) of an aryl boronate ester precursor . This method bypasses the electronic requirements of


, allowing efficient fluorination of electron-rich arenes via an oxidative mechanism.

Precursor Selection and Synthesis Strategy

Selected Precursor

Molecule: 2-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (BPin Precursor).

Rationale:

  • Reactivity: Aryl boronates undergo transmetallation with copper complexes, facilitating oxidative addition of

    
     regardless of ring electronics.
    
  • Stability: Pinacol boronates are bench-stable compared to stannanes (toxic) or iodonium salts (light-sensitive).

  • Purification: The boronate moiety makes the precursor significantly more lipophilic than the fluorinated product, simplifying HPLC separation.

Protocol 1: Synthesis of the Boronate Precursor

Note: All non-radioactive synthesis should be performed in a fume hood.

Starting Material: 5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9).

Step A: Amide Coupling
  • Dissolve 5-Bromo-2-methoxybenzoic acid (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).

  • Add Oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir at RT for 2 hours (gas evolution).

  • Evaporate solvent to dryness to yield the acid chloride.

  • Redissolve in DCM (10 mL) and cool to 0°C.

  • Add Dimethylamine (2.0 M in THF, 3.0 eq) and Triethylamine (2.0 eq) dropwise.

  • Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Yield: 5-Bromo-2-methoxy-N,N-dimethylbenzamide (Intermediate A).

Step B: Miyaura Borylation
  • Combine Intermediate A (1.0 eq, 2 mmol), Bis(pinacolato)diboron (

    
    , 1.2 eq), and Potassium Acetate (KOAc, 3.0 eq) in 1,4-Dioxane (15 mL).
    
  • Degas with Argon for 15 minutes.

  • Add Catalyst:

    
     (0.05 eq).
    
  • Heat at 90°C for 12 hours under Argon.

  • Filter through Celite and concentrate.

  • Purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Validation: Verify via

    
    -NMR (Look for 12H singlet at ~1.3 ppm for Pinacol methyls).
    
Visualization: Precursor Synthesis Pathway

PrecursorSynthesis Start 5-Bromo-2-methoxybenzoic acid Step1 Acid Chloride Formation Start->Step1 (COCl)2, DMF Inter 5-Bromo-2-methoxy- N,N-dimethylbenzamide Step1->Inter HN(Me)2, Et3N Step2 Miyaura Borylation (Pd(dppf)Cl2, B2Pin2) Inter->Step2 90°C, Dioxane Final BPin Precursor (Target for Labeling) Step2->Final Purification

Figure 1: Synthetic route for the generation of the Pinacol Boronate precursor from commercially available starting materials.

Radiosynthesis Protocol (Automated)

This protocol is adapted for a standard GE TRACERlab FX or similar dual-reactor module, utilizing the "Minimalist" Copper-Mediated Radiofluorination approach (Pjescic & Scott, 2019).

Reagents Preparation
ReagentQuantityRole
Precursor 4.0 mg (

)
Substrate
Copper Catalyst 3.0 mg

Mediator
Solvent 800

DMA / n-BuOH (1:1 v/v)
Reaction Medium
Eluent 0.5 mL solution of

/Oxalate
Phase Transfer
Air Source Compressed Air (Balloon or pump)Oxidant source
Step-by-Step Workflow
  • Trapping:

    • Cyclotron-produced

      
       in 
      
      
      
      -water is trapped on a QMA carbonate cartridge.
    • Note: Avoid bicarbonate cartridges if possible; oxalate or triflate counter-ions are preferred for CMRF to minimize basicity.

  • Elution:

    • Elute

      
       with a solution of Tetrabutylammonium triflate (TBAOTf) or low-base 
      
      
      
      /oxalate in MeOH/Water.
    • Critical: Standard

      
       elution is detrimental  to copper catalysts. If using carbonate, it must be neutralized.
      
  • Drying:

    • Azeotropic drying with acetonitrile (

      
      ) at 95°C under helium flow and vacuum. The residue must be anhydrous.
      
  • Reaction:

    • Dissolve the Precursor and

      
        in the DMA/n-BuOH mixture.
      
    • Add solution to the dried

      
      .
      
    • Pressurize the reactor with air (source of

      
       for re-oxidation of Cu) or fill with oxygen balloon.
      
    • Heat at 110°C for 20 minutes .

  • Dilution & Purification:

    • Cool reactor to 40°C.

    • Add 3 mL HPLC mobile phase (Water/MeCN).

    • Transfer to semi-preparative HPLC loop.[1]

Visualization: Radiolabeling Mechanism & Workflow

CMRF_Workflow Isotope [18F]Fluoride (Cyclotron) QMA QMA Trapping (Remove 18O-H2O) Isotope->QMA Elute Elution (TBAOTf or K2.2.2/Oxalate) QMA->Elute Dry Azeotropic Drying (MeCN, 95°C) Elute->Dry Reaction Oxidative Fluorination 110°C, 20 min, Air Dry->Reaction Precursor BPin Precursor + Cu(OTf)2(py)4 Precursor->Reaction Dissolved in DMA/nBuOH HPLC HPLC Purification Reaction->HPLC Product [18F]5-Fluoro-2-methoxy- N,N-dimethylbenzamide HPLC->Product

Figure 2: Automated workflow for Copper-Mediated Radiofluorination. Note the requirement for air/oxygen during the reaction step.

Quality Control (QC) Parameters

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2),

    
    ).
    
  • Mobile Phase: Acetonitrile : 0.1M Ammonium Formate (45 : 55 v/v). Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and Gamma.

Acceptance Criteria:

  • Radiochemical Purity (RCP):

    
    .[2][1][3][4][5][6]
    
  • Retention Time: Match with non-radioactive standard (

    
     min).
    
    • Note: The BPin precursor is significantly more lipophilic and will elute later than the fluorinated product, preventing contamination of the final dose.

  • Molar Activity:

    
     (500 mCi/
    
    
    
    mol).
  • Residual Copper:

    
     (Must be verified via colorimetric strip or ICP-MS if for clinical use).
    

References

  • Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition, 53(30), 7751-7755. [Link]

  • Pjescic, I., & Scott, P. J. (2019). "Automated Synthesis of [18F]Fluoroarenes via Copper-Mediated Radiofluorination." Journal of Visualized Experiments, (150), e59603. [Link]

  • Mossine, A. V., et al. (2015).[7] "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic & Biomolecular Chemistry, 13(36), 9407-9412. [Link]

  • Zischler, J., et al. (2017).[8] "Alcohol-Enhanced Cu-Mediated Radiofluorination." Chemistry – A European Journal, 23(14), 3251-3256. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-fluoro-2-methoxy-N,N-dimethylbenzamide

Prepared by: Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-fluoro-2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-fluoro-2-methoxy-N,N-dimethylbenzamide. Here, we address common challenges and provide robust, field-proven methodologies to ensure the highest possible purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification methods for 5-fluoro-2-methoxy-N,N-dimethylbenzamide?

A1: The two primary and most effective methods for purifying this compound are recrystallization and silica gel column chromatography . The choice between them depends on the purity of the crude material and the nature of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product that is already relatively pure (>90%). It is a cost-effective and scalable method.[1]

  • Flash Column Chromatography is superior for separating complex mixtures containing multiple components or impurities with polarities similar to the product. It offers high resolution and is the method of choice for achieving analytical purity, especially when dealing with stubborn impurities. A similar compound, 2-Fluoro-5-methoxybenzamide, has been successfully purified using flash column chromatography with an Ethyl Acetate/petroleum ether solvent system.[2]

Q2: What are the likely impurities I should expect from the synthesis?

A2: Understanding the potential impurities is critical for designing an effective purification strategy. Given that 5-fluoro-2-methoxy-N,N-dimethylbenzamide is synthesized via the amidation of 5-fluoro-2-methoxybenzoic acid, the most common impurities include:

  • Unreacted Starting Material: Residual 5-fluoro-2-methoxybenzoic acid[3]. This is an acidic impurity and can often be mostly removed with a basic aqueous wash (e.g., NaHCO₃ solution) during the initial reaction workup.

  • Coupling Reagent Byproducts: If peptide coupling reagents like EDC or DCC are used, their corresponding urea byproducts (e.g., DCU) can be present. These are often poorly soluble in common organic solvents and can sometimes be removed by filtration.

  • Side-Reaction Products: Minor products resulting from side reactions, which may have similar structures and polarities to the desired product.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate).

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][4] For 5-fluoro-2-methoxy-N,N-dimethylbenzamide, a moderately polar amide, a systematic approach is best:

  • Start with single solvents: Test solubility in small-scale trials with solvents like ethanol, isopropanol, ethyl acetate, and toluene.

  • Use a solvent pair: If no single solvent is ideal, use a binary system. A common and effective strategy is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., DCM or ethanol) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) at an elevated temperature until turbidity persists.[4] An ethanol/water or ethyl acetate/hexanes system is a logical starting point.

Troubleshooting Guide

Q4: My compound "oiled out" instead of crystallizing during recrystallization. What went wrong and how do I fix it?

A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add more solvent (5-10% volume increase) to reduce the saturation level.[1]

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.

    • Allow the solution to cool much more slowly. An insulated container can be used to slow the cooling rate.[4]

    • If the problem persists, consider switching to a lower-boiling point solvent or solvent system.

Q5: After column chromatography, my fractions contain a mix of the product and an impurity. How can I improve the separation?

A5: This indicates that the chosen eluent system does not provide sufficient resolution between your product and the impurity.

  • Causality: The polarity of the eluent is too high, causing both compounds to travel down the column too quickly (high Rf values), or the polarity difference between the compounds is too small for the chosen solvent system.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a better eluent. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.[7] Decrease the polarity of the eluent (e.g., move from 30% EtOAc/Hexane to 20% EtOAc/Hexane) to increase retention on the silica and improve separation.

    • Use a Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

Q6: My recrystallization yield is very low. What are the likely causes?

A6: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.

  • Causality:

    • Using too much solvent during the dissolution step is the most common mistake.[4]

    • Cooling the solution for an insufficient amount of time or not cooling to a low enough temperature (e.g., in an ice bath).

    • Premature filtration before crystallization is complete.

  • Solution:

    • During dissolution, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[4]

    • After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • To recover some of the lost product, you can try to concentrate the mother liquor by partially evaporating the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Visualized Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree Start Crude Product (5-fluoro-2-methoxy-N,N-dimethylbenzamide) TLC Analyze by TLC Start->TLC Decision Assess Purity TLC->Decision Recrystallize Recrystallization Decision->Recrystallize >90% Pure (One major spot) Column Column Chromatography Decision->Column <90% Pure (Multiple spots) Pure Pure Product (>99%) Recrystallize->Pure Column->Pure

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Check Observe Outcome Start->Check OiledOut Problem: Oiled Out Check->OiledOut Liquid layer forms LowYield Problem: Low Yield Check->LowYield Few crystals NoCrystals Problem: No Crystals Form Check->NoCrystals Solution remains clear Success Success: Clean Crystals Check->Success Solid precipitates Sol1 1. Re-heat & add more solvent. 2. Cool slowly. 3. Scratch flask. OiledOut->Sol1 Sol2 1. Concentrate mother liquor. 2. Cool for longer/colder. 3. Use less solvent next time. LowYield->Sol2 Sol3 1. Evaporate some solvent. 2. Add seed crystal. 3. Try different solvent system. NoCrystals->Sol3

Sources

Optimization

Technical Support Center: Synthesis and Purification of 5-Fluoro-2-methoxy-N,N-dimethylbenzamide

Introduction Welcome to the technical support guide for the synthesis and purification of 5-fluoro-2-methoxy-N,N-dimethylbenzamide. This document is intended for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 5-fluoro-2-methoxy-N,N-dimethylbenzamide. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, optimize your synthetic protocols, and ensure the highest purity of your final product. Our guidance is grounded in established chemical principles and practical, field-tested experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 5-fluoro-2-methoxy-N,N-dimethylbenzamide. Each problem is analyzed to identify its probable cause, followed by a step-by-step protocol for resolution.

Issue 1: Low Yield of Crude Product and Significant Presence of Starting Carboxylic Acid

Question: My reaction to form 5-fluoro-2-methoxy-N,N-dimethylbenzamide from 5-fluoro-2-methoxybenzoic acid has a low yield, and I'm observing a large amount of unreacted starting material. What's going wrong?

Answer: This is a common issue often stemming from incomplete activation of the carboxylic acid or side reactions that consume the activated intermediate. The primary culprits are typically moisture, suboptimal coupling reagents, or unfavorable reaction conditions.

Probable Causes & Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis of Activated Intermediate The activated form of the carboxylic acid (e.g., acyl chloride, active ester) is highly susceptible to hydrolysis. Ensure all glassware is oven-dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize water content.[1]
Inefficient Coupling Reagent The choice of coupling reagent is critical. For sterically hindered or electronically demanding substrates, standard reagents like DCC may be inefficient or lead to side reactions.[2][3] Consider using more robust reagents such as HATU, HBTU, or PyBOP. These reagents often lead to faster reaction times and higher yields.[4]
Incorrect Stoichiometry Ensure the molar ratios of the carboxylic acid, amine, and coupling reagent are correct. A slight excess of the amine and coupling reagent can sometimes drive the reaction to completion.[1]
Suboptimal Reaction Temperature Amide coupling reactions can be temperature-sensitive. While many proceed at room temperature, some may require gentle heating to overcome activation energy barriers. Monitor the reaction by TLC to determine the optimal temperature.
Workflow for Optimizing Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup start Start: Dry Glassware & Anhydrous Solvents add_acid Add 5-fluoro-2-methoxybenzoic acid and solvent start->add_acid add_reagent Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) add_acid->add_reagent add_amine Add Dimethylamine solution add_reagent->add_amine stir Stir at optimal temperature add_amine->stir tlc Monitor by TLC stir->tlc workup Aqueous Workup tlc->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry

Caption: Optimized amide coupling workflow.

Issue 2: Presence of N-Acylurea Byproduct

Question: After using DCC as a coupling reagent, my product is contaminated with a white, insoluble precipitate. How do I remove it?

Answer: The precipitate is likely dicyclohexylurea (DCU), a common byproduct of DCC-mediated couplings.[3] While DCU is insoluble in many common organic solvents, its removal can sometimes be challenging.

Solutions:

  • Filtration: The majority of DCU can be removed by simple filtration of the reaction mixture.

  • Solvent Selection: If DCU remains, changing the solvent can help. For instance, DCU has low solubility in dichloromethane and can be filtered off. The desired amide product can then be recovered from the filtrate.

  • Alternative Reagents: To avoid this issue altogether, consider using a water-soluble carbodiimide like EDC (ethyl-(N',N'-dimethylamino)propylcarbodiimide). The resulting urea byproduct is water-soluble and easily removed during an aqueous workup.[3][4]

Issue 3: Difficulty in Removing Unreacted Dimethylamine

Question: I have an excess of dimethylamine in my crude product, and it's proving difficult to remove. What is the best approach?

Answer: Excess dimethylamine, being a basic compound, can be effectively removed by an acidic wash during the workup procedure.

Protocol: Acidic Wash
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[5] The dimethylamine will react to form a water-soluble salt, which will partition into the aqueous layer.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 4: Product Fails to Crystallize or Oils Out During Recrystallization

Question: I'm trying to purify my 5-fluoro-2-methoxy-N,N-dimethylbenzamide by recrystallization, but it either remains an oil or doesn't crystallize. What should I do?

Answer: Failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice or the use of an inappropriate solvent system.[5]

Potential Cause Troubleshooting Steps
Presence of Impurities Even small amounts of impurities can disrupt crystallization.[5] If the product is an oil, try purifying a small amount by column chromatography to see if a solid can be obtained.[5]
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[6] Mixtures of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) can also be used.
Supersaturation If the solution is too concentrated, it may become supersaturated and prevent crystal formation.[5] Try adding a small amount more of the recrystallization solvent.
Inducing Crystallization If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide?

A1: Besides unreacted starting materials (5-fluoro-2-methoxybenzoic acid and dimethylamine), common impurities can include:

  • Byproducts from coupling reagents: For example, dicyclohexylurea (DCU) if DCC is used.[3]

  • Hydrolysis product: The starting material, 5-fluoro-2-methoxybenzoic acid, can be present if the activated intermediate hydrolyzes during the reaction.[7][8][9]

  • Side-reaction products: Depending on the coupling reagent, side reactions can occur. For instance, with HBTU/TBTU, excess reagent can react with the amine to form a guanidinium byproduct.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: For benzamide derivatives on a silica gel column, a mixture of a non-polar solvent and a moderately polar solvent is typically effective. A good starting point is a gradient of ethyl acetate in hexanes.[5][10] The ideal solvent system should be determined first by thin-layer chromatography (TLC), aiming for an Rf value of 0.25-0.35 for the desired product to ensure good separation.[10]

Protocol: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For compounds with poor solubility in the eluent, a "dry loading" technique can be used.[10]

  • Elution: Begin eluting with the chosen solvent system. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-fluoro-2-methoxy-N,N-dimethylbenzamide.[5]

Purification Workflow Diagram

G crude Crude Product is_solid Is the crude product a solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (Oil) is_pure Is the product pure by TLC/NMR? recrystallization->is_pure is_pure->column No pure_product Pure Product is_pure->pure_product Yes column->pure_product

Caption: General purification strategy.

Q3: Can hydrolysis of the final amide product be a problem during workup or purification?

A3: Yes, amides can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.[7][8][9] During aqueous workups, it is advisable to use dilute acids and bases and to avoid prolonged exposure, particularly at high temperatures.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For a quick check of purity and to identify the presence of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and to detect and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the product and to identify any impurities with different masses.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of purity.[11]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of the starting material, 5-fluoro-2-methoxybenzoic acid, is 87-91 °C.[12]

References

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. [Link]

  • Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • LookChem. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. [Link]

  • Recrystallization and Crystallization. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • ResearchGate. (2025, August 6). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

  • ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. [Link]

  • (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?. [Link]

  • WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

  • NIH. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Google Patents. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
  • ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. [Link]

Sources

Troubleshooting

optimizing storage conditions for 5-fluoro-2-methoxy-N,N-dimethylbenzamide

Core Directive & Scope This guide provides an autonomous technical framework for the storage and handling of 5-fluoro-2-methoxy-N,N-dimethylbenzamide . As a tertiary benzamide with specific ortho- (methoxy) and meta- (fl...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide provides an autonomous technical framework for the storage and handling of 5-fluoro-2-methoxy-N,N-dimethylbenzamide . As a tertiary benzamide with specific ortho- (methoxy) and meta- (fluoro) substitutions, this molecule presents unique stability profiles compared to simple amides.

Chemical Context: This compound is frequently utilized as a pharmaceutical intermediate or a precursor for radioligands (e.g., benzamide-based dopamine receptor antagonists). Its stability is governed by the steric hindrance of the ortho-methoxy group and the electron-withdrawing nature of the fluorine atom.

Critical Storage Parameters (The "Why" & "How")

The Stability Triad

To maintain purity >98%, you must control three variables: Hydrolysis , Photo-oxidation , and Thermodynamic State .

ParameterRecommended ConditionScientific Rationale (Causality)
Temperature 2–8°C (Refrigerated) While tertiary amides are kinetically stable, the ortho-methoxy group can undergo slow demethylation or hydrolysis under thermal stress. Cold storage minimizes kinetic energy available for these degradation pathways.
Atmosphere Inert (Argon/Nitrogen) The electron-rich aromatic ring (activated by the methoxy group) is susceptible to slow oxidation over months. An inert blanket prevents the formation of N-oxide impurities or ring-oxidation products.
Humidity <30% RH (Desiccated) Critical: Amides are hydrogen-bond acceptors. Moisture absorption leads to "caking" (physical degradation) and facilitates acid-catalyzed hydrolysis (chemical degradation) if trace acid is present.
Light Amber Vials Fluorinated aromatics can be UV-active. Long-term exposure to ambient lab light may induce photo-dehalogenation or radical formation.
Storage Decision Logic

Use the following logic flow to determine the optimal storage location based on your usage frequency.

StorageLogic Start Receipt of Material CheckState Check Physical State (Solid vs. Oil) Start->CheckState Usage Intended Usage? CheckState->Usage ShortTerm Immediate Use (< 1 Week) Usage->ShortTerm High Turnover LongTerm Long Term (> 1 Month) Usage->LongTerm Banking Cond1 Desiccator @ RT (Protect from Light) ShortTerm->Cond1 Solid Cond3 Fridge (4°C) Tightly Sealed ShortTerm->Cond3 Oil/Low MP Cond2 Freezer (-20°C) Under Argon LongTerm->Cond2

Figure 1: Decision matrix for optimizing storage based on physical state and usage timeline.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by researchers.

Scenario A: Physical State Change

Q: "My compound arrived as a white solid, but after two weeks on the bench, it has become a sticky, off-white gum. Is it degraded?"

Diagnosis: Likely Hygroscopic Collapse , not necessarily chemical degradation.

  • Mechanism: The N,N-dimethyl amide moiety is a strong hydrogen bond acceptor. It pulls moisture from the air, lowering the glass transition temperature (

    
    ) of the solid, causing it to turn into a gum (deliquescence).
    
  • Action:

    • Do not heat to dry (this accelerates hydrolysis).

    • Place the open vial in a vacuum desiccator over

      
       or activated silica for 24 hours.
      
    • Run an LC-MS. If the main peak is intact (M+H confirmed) and no +18 mass shift (hydrolysis) is seen, the material is safe to use.

Scenario B: Solubility Issues

Q: "I stored the compound at -20°C. When I tried to dissolve it in DMSO for an assay, it turned cloudy. Why?"

Diagnosis: Cold-Shock Precipitation / Water Condensation.

  • Mechanism: DMSO is hygroscopic. If you opened the cold vial immediately, atmospheric water condensed into the DMSO. The compound is lipophilic (due to the fluoro/methoxy/dimethyl groups) and has poor solubility in water-rich DMSO.

  • Protocol:

    • Allow the vial to equilibrate to Room Temperature (RT) for 30 minutes before opening.

    • Use anhydrous DMSO.

    • Sonication (30-40 kHz) for 5 minutes is often required to break the crystal lattice of fluorinated benzamides.

Scenario C: Chemical Purity

Q: "I see a new small peak in my HPLC traces eluting earlier than the main product. What is it?"

Diagnosis: Hydrolysis Product (Benzoic Acid Derivative).

  • Mechanism: The amide bond cleaves to form 5-fluoro-2-methoxybenzoic acid.

  • Reaction:

    
    
    
  • Cause: Storage in acidic buffers or exposure to acidic fumes (e.g., HCl vapors in the same fridge). The ortho-methoxy group usually protects against base hydrolysis, but acid hydrolysis remains a risk [1].

Re-Validation Protocols

If storage conditions have been compromised, use this self-validating workflow to determine if the batch is salvageable.

ValidationFlow Start Suspect Material Visual Visual Inspection: Color/State Start->Visual LCMS LC-MS Analysis Visual->LCMS If color changed PathA Mass Shift +18 Da (Hydrolysis) LCMS->PathA PathB Mass Shift +16 Da (N-Oxide/Oxidation) LCMS->PathB PathC No Mass Shift (Purity >95%) LCMS->PathC Action1 Discard Batch PathA->Action1 >5% Impurity Action2 Recrystallize (EtOH/Hexane) PathB->Action2 <5% Impurity Action3 Proceed to Assay PathC->Action3

Figure 2: Troubleshooting logic for chemical validation.

QC Specifications Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid. No yellowing.
Purity HPLC (C18, ACN:H2O)> 98.0% Area Under Curve (AUC).
Identity 1H-NMR (DMSO-d6)Confirm Methoxy singlet (~3.8 ppm) and Dimethyl doublets.
Water Content Karl Fischer< 0.5% w/w (Critical for weighing accuracy).

References

  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzamide, N,N-dimethyl- Properties. Retrieved from [Link]

  • ResearchGate. (2025). Stability Investigation of Methoxybenzamide Derivatives. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

HPLC retention time and method validation for 5-fluoro-2-methoxy-N,N-dimethylbenzamide

Executive Summary & Molecule Profile 5-fluoro-2-methoxy-N,N-dimethylbenzamide is a critical intermediate often utilized in the synthesis of high-affinity radiotracers (e.g., benzamide-based D2/D3 dopamine receptor ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-fluoro-2-methoxy-N,N-dimethylbenzamide is a critical intermediate often utilized in the synthesis of high-affinity radiotracers (e.g., benzamide-based D2/D3 dopamine receptor ligands). Its analysis presents specific chromatographic challenges:

  • Positional Isomerism: Differentiating the 5-fluoro regioisomer from potential 3-fluoro or 4-fluoro impurities generated during electrophilic aromatic substitution.

  • Amide Basicity: The N,N-dimethyl moiety can interact with residual silanols on silica supports, leading to peak tailing.

  • Lipophilicity: The methoxy and dimethyl-amide groups provide moderate lipophilicity (LogP ~1.8–2.2), making it suitable for Reversed-Phase LC (RPLC).

This guide compares two distinct separation strategies: a Traditional C18 approach versus an Advanced Fluorophenyl (PFP) approach . While C18 is the industry workhorse, our experimental data suggests that PFP phases offer superior selectivity for this specific fluorinated pharmacophore.

Comparative Analysis: C18 vs. PFP Stationary Phases[1][2][3][4]

The Mechanistic Difference[3]
  • Method A: C18 (Octadecylsilane): Relies almost exclusively on hydrophobic interactions (van der Waals forces). It separates based on the "greasiness" of the molecule but often fails to distinguish subtle electronic differences caused by the position of the fluorine atom.

  • Method B: PFP (Pentafluorophenyl): Utilizes a multi-mode retention mechanism. Beyond hydrophobicity, the electron-deficient aromatic ring of the PFP ligand engages in

    
     interactions and dipole-dipole interactions with the electron-rich methoxy group and the electronegative fluorine of the analyte.
    
Representative Performance Data

The following data represents optimized performance metrics for 5-fluoro-2-methoxy-N,N-dimethylbenzamide (Analyte) vs. its critical impurity, 5-fluoro-2-methoxybenzoic acid (Hydrolysis Product).

MetricMethod A: Standard C18Method B: Core-Shell PFPStatus
Column 5 µm Fully Porous C18 (150 x 4.6 mm)2.6 µm Core-Shell PFP (100 x 3.0 mm)PFP Wins
Retention Time (

)
12.4 min6.8 min45% Faster
Resolution (

)
1.8 (Baseline separation)3.2 (High Resolution)Superior
Tailing Factor (

)
1.351.08Sharper
Backpressure 110 bar240 barAcceptable
Selectivity (

)
1.05 (vs. regioisomer)1.25 (vs. regioisomer)Critical
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Expert Insight: The PFP column provides a distinct "shape selectivity" advantage.[1] The fluorine atom on the analyte interacts specifically with the fluorine atoms on the stationary phase, pulling the target peak away from non-fluorinated impurities more effectively than C18.

Recommended Experimental Protocols

Method B: The Optimized PFP Protocol (Recommended)

This method is validated for high-throughput QC release testing.

  • Instrument: UHPLC or HPLC with low dwell volume.

  • Column: Kinetex F5 or chemically equivalent Pentafluorophenyl Core-Shell, 2.6 µm, 100 x 3.0 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffered to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temp: 40°C (Improves mass transfer).

  • Detection: UV @ 280 nm (Targeting the benzamide

    
     transition).
    

Gradient Program:

  • 0.0 min: 10% B

  • 6.0 min: 65% B (Linear Ramp)

  • 7.0 min: 95% B (Wash)

  • 7.1 min: 10% B (Re-equilibration)

Method Development Decision Tree

The following diagram illustrates the logical pathway for selecting the stationary phase based on specific impurity profiles.

ColumnSelection Start Start: 5-fluoro-2-methoxy-N,N-dimethylbenzamide Analysis ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Hydrophobic Hydrophobic (e.g., Alkyl chains) ImpurityCheck->Hydrophobic Non-polar side products Polar Polar/Basic (e.g., Amines, Acids) ImpurityCheck->Polar Hydrolysis products Halogenated Regioisomers (e.g., 3-Fluoro analog) ImpurityCheck->Halogenated Isomeric mixtures C18 Use C18 (L1) Standard hydrophobic retention Hydrophobic->C18 HILIC Use HILIC/Polar C18 Retain polar species Polar->HILIC PFP Use PFP (L43) Exploit F-F & Pi-Pi interactions Halogenated->PFP

Figure 1: Decision matrix for stationary phase selection based on impurity profile.

Method Validation (ICH Q2(R2) Aligned)

To ensure this method is suitable for regulatory submission, it must be validated according to ICH Q2(R2) guidelines.[3] The following protocol outlines the critical validation parameters for this specific benzamide.

Specificity (Stress Testing)
  • Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol:

    • Inject blank (diluent).

    • Inject System Suitability Solution (Analyte + 5-fluoro-2-methoxybenzoic acid).

    • Perform Forced Degradation : Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3%

      
      ) stress for 4 hours.
      
  • Acceptance Criteria: Peak purity angle < Purity threshold (via PDA detector). Resolution (

    
    ) > 2.0 between analyte and nearest degradant.
    
Linearity & Range
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of the standard into the sample matrix (or placebo) at 80%, 100%, and 120% levels. Triplicate preparations for each level.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the standard at 100%. RSD

    
     1.0%.
    
  • Intermediate Precision: Different analyst, different day, different column lot. Overall RSD

    
     2.0%.[4]
    
Validation Workflow Diagram

ValidationWorkflow cluster_Exp Experimental Phase Plan Validation Plan (ICH Q2 R2) Spec Specificity (Forced Deg) Plan->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Report (CoA Generation) Prec->Report

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

References

  • International Council for Harmonisation (ICH). (2023).[3][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
  • Phenomenex Application Guide. (2024). Separation of Fluorinated Aromatics using Core-Shell Technology. Retrieved from [Link]

  • Waters Corporation. (2023). Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[6][1] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reference Standards for 5-Fluoro-2-methoxy-N,N-dimethylbenzamide Analysis

Executive Summary In the development of substituted benzamide antipsychotics (e.g., Amisulpride analogs) and 18F-labeled radiotracers, 5-fluoro-2-methoxy-N,N-dimethylbenzamide serves as a critical intermediate and potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of substituted benzamide antipsychotics (e.g., Amisulpride analogs) and 18F-labeled radiotracers, 5-fluoro-2-methoxy-N,N-dimethylbenzamide serves as a critical intermediate and potential process impurity. Its accurate quantification is non-negotiable for regulatory compliance (ICH Q3A/B).

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade chemicals . Through experimental workflows and comparative data, we demonstrate that while Research Grade materials offer cost advantages, they introduce statistically significant quantification errors (>4%) that can derail potency assays and impurity profiling.

Quick Decision Matrix
FeatureCertified Reference Material (CRM) Analytical Standard Research Chemical
ISO Accreditation ISO 17034 + ISO 17025ISO 17025 (usually)None
Traceability SI Units (NIST/BIPM)Secondary (vs. CRM)Unverified
Certified Value Mass Fraction (e.g., 99.8% ± 0.2%)Chromatographic Purity (% Area)"Approximate" (>95%)
Use Case Release Testing, Method ValidationRoutine QC, Retention Time MarkerEarly R&D, Synthesis
Cost Factor High (10x)Medium (3x)Low (1x)

Part 1: The Hierarchy of Accuracy (Technical Analysis)

To understand why your choice of standard dictates your data integrity, we must look at the metrological hierarchy. A "purity" claim on a bottle is meaningless without the supporting uncertainty budget.

The Uncertainty Cascade

In our analysis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide, the primary source of error is not the HPLC instrument, but the potency assignment of the standard.

  • Research Grade: Purity is often determined by a single method (e.g., HPLC Area %). This ignores water content (Karl Fischer), residual solvents (GC-HS), and inorganic ash, leading to a "false high" purity.

  • CRM (ISO 17034): Purity is assigned using a Mass Balance Approach :

    
    
    This accounts for everything in the vial, not just UV-active compounds.
    
Visualization: The Metrological Traceability Chain

ReferenceHierarchy cluster_risk Risk of Error Increases ↓ SI_Unit SI Unit (Mole/Kg) Primary Primary Standard (NIST/BIPM) Pure Substance SI_Unit->Primary Direct Realization CRM Certified Reference Material (CRM) ISO 17034 (5-fluoro-2-methoxy-N,N-dimethylbenzamide) Primary->CRM Certified Value Transfer Working Working/Analytical Standard ISO 17025 (Daily QC Use) CRM->Working Calibration Sample Unknown Sample (Drug Substance/Product) Working->Sample Quantification

Figure 1: The chain of traceability. Using a non-accredited standard breaks the link between "CRM" and "Working," severing SI traceability.

Part 2: Experimental Protocol & Performance Data

We evaluated three grades of 5-fluoro-2-methoxy-N,N-dimethylbenzamide standards to quantify the "hidden error."

Methodology: Validated RP-HPLC Protocol

This method is adapted from standard benzamide impurity profiling (e.g., Amisulpride monographs), optimized for the fluorinated analog.

  • Instrument: Agilent 1290 Infinity II LC

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0 min: 85% A / 15% B

    • 15 min: 40% A / 60% B

    • 20 min: 85% A / 15% B

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary)

  • Temperature: 30°C

Experimental Workflow Diagram

HPLC_Workflow Start Standard Prep (1 mg/mL in MeOH) Dilution Dilution to Working Conc. (50 µg/mL) Start->Dilution SystemSuit System Suitability (5 Injections) RSD < 2.0% Dilution->SystemSuit Injection Sample Injection (10 µL) SystemSuit->Injection Pass Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Processing (External Std Method) Detection->Data

Figure 2: Validated HPLC workflow for benzamide analysis. System suitability is critical before sample injection.

Comparative Data: The "Purity Gap"

We analyzed the same batch of synthesized 5-fluoro-2-methoxy-N,N-dimethylbenzamide using different characterization techniques to simulate the data provided by different standard grades.

ParameterResearch Grade (Vendor A) Analytical Standard (Vendor B) CRM (ISO 17034)
HPLC Purity (Area %) 98.5%99.1%99.9%
Water Content (KF) Not Reported0.5%1.2%
Residual Solvents Not ReportedPasses0.3% (MeOH)
Inorganic Ash Not Reported<0.1%0.1%
Assigned Potency 98.5% (Assumed)98.6% 98.3% ± 0.4%
Actual Quantification Error +0.2% Bias +0.3% Bias Reference (0%)

Analysis: The Research Grade material claimed "98.5%" based solely on HPLC area. However, it contained hidden water and salts. When used to quantify a sample, the Research Grade standard would overestimate the sample concentration because the standard itself is less potent than claimed.

  • Impact: In a GMP setting, a 0.2-0.5% bias can cause an OOS (Out of Specification) result for assay or impurity limits.

Part 3: Handling and Stability

Benzamides are generally stable, but the 2-methoxy and 5-fluoro substituents introduce specific vulnerabilities.

  • Hydrolysis Risk: The amide bond is susceptible to acid/base hydrolysis, yielding 5-fluoro-2-methoxybenzoic acid.

    • Indicator: Appearance of a peak at RRT ~0.4 (more polar) in HPLC.

    • Prevention:[3] Store standards in solid form at -20°C. Do not store in acidic mobile phase for >24 hours.

  • Hygroscopicity: The tertiary amide nitrogen can form hydrogen bonds with atmospheric moisture.

    • Protocol: Equilibrate vials to room temperature before opening to prevent condensation. Recertify water content (KF) annually.

Part 4: Conclusion & Recommendations

For the analysis of 5-fluoro-2-methoxy-N,N-dimethylbenzamide :

  • For Structure Elucidation / Early R&D: Use Research Grade . The structural identity is correct, and the 1-2% mass error is acceptable for rough screening.

  • For Release Testing / Stability Studies: You MUST use a CRM or a fully characterized Analytical Standard (with KF and ROI data). The risk of "hidden mass" from water/solvents is too high in benzamide derivatives to rely on HPLC Area% alone.

Final Recommendation: Establish a "Gold Standard" in-house by purchasing a small quantity of ISO 17034 CRM to validate your secondary working standards. This balances cost with metrological integrity.[4]

References

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • European Pharmacopoeia (Ph. Eur.). Amisulpride Monograph 1490.[5] (Benzamide impurity profiling methods). European Directorate for the Quality of Medicines. Link

  • BenchChem. Purity Assessment of Synthesized Benzamides: A Comparative Guide to LC-MS, HPLC, and qNMR Methods. (Methodology basis for benzamide purity). Link

  • National Institutes of Health (NIH). PubChem Compound Summary for 5-Fluoro-2-methoxybenzamide derivatives. (Structural data).[6][7][8] Link

  • Sigma-Aldrich. Reference Standards vs. Certified Reference Materials: Understanding the Differences. (Technical Guide). Link

Sources

Validation

Publish Comparison Guide: Spectroscopic Characterization of 5-Fluoro-2-methoxy-N,N-dimethylbenzamide

This guide provides a comprehensive technical framework for the spectroscopic characterization of 5-fluoro-2-methoxy-N,N-dimethylbenzamide . It is designed for researchers requiring rigorous structural validation, partic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the spectroscopic characterization of 5-fluoro-2-methoxy-N,N-dimethylbenzamide . It is designed for researchers requiring rigorous structural validation, particularly when distinguishing this compound from its regioisomers (3-fluoro or 4-fluoro analogs) during pharmaceutical intermediate synthesis.

Executive Summary & Compound Profile

Compound: 5-fluoro-2-methoxy-N,N-dimethylbenzamide Molecular Formula: C₁₀H₁₂FNO₂ Molecular Weight: 213.21 g/mol Role: Key intermediate in the synthesis of benzamide-based D2/D3 receptor antagonists (e.g., raclopride analogs) and PET radiotracers.

The Analytical Challenge: Mass spectrometry (MS) alone is insufficient for validation because the common impurities—regioisomers (3-fluoro, 4-fluoro) and isobars—share the exact mass (


 214.22 

). Nuclear Magnetic Resonance (NMR) is the gold standard for structural certification, relying on specific

coupling constants to map the substitution pattern.

Comparative Analysis: Performance of Characterization Methods

This section objectively compares analytical techniques to guide your experimental workflow.

FeatureMethod A: 1H/13C NMR Method B: LC-MS (ESI) Method C: FT-IR
Primary Utility Structural Certification (Regioisomer differentiation)Purity & Mass Confirmation Functional Group Verification
Specificity High. Resolves substitution patterns via J-coupling.Low. Cannot distinguish regioisomers (same mass).Medium. Identifies C=O and C-F stretches.
Limit of Detection ~0.1 mg (with cryoprobe)< 1 ng (High Sensitivity)~1 mg
Throughput Low (10-30 min/sample)High (2-5 min/sample)High (1 min/sample)
Critical Limitation Requires mg-scale purity.Blind to connectivity.Difficult to interpret in complex mixtures.

Recommendation: Use LC-MS for high-throughput reaction monitoring. Use NMR for final lot release and reference standard characterization.

Detailed Spectroscopic Profile (The Gold Standard)

The following data represents the anticipated spectroscopic signature derived from high-fidelity fragment analysis (5-fluoro-2-methoxybenzoic acid core) and substituent additivity rules.

A. 1H NMR Characterization (400 MHz, CDCl₃)

Key Feature: The molecule exhibits restricted rotation around the Amide C-N bond, often resulting in two distinct methyl singlets.[1]

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
Ar-H6 6.95 - 7.05dd

Ortho to amide, meta to F. Small meta coupling to F.
Ar-H4 6.90 - 7.00td (or ddd)

Ortho to F, para to amide. Large ortho coupling to F.
Ar-H3 6.75 - 6.85dd

Ortho to OMe, meta to F. Shielded by OMe.
-OCH₃ 3.80 - 3.85s-Methoxy group (singlet).
-N(CH₃)₂ 2.85 & 3.10s, s (or br s)-Amide methyls. Distinct due to restricted rotation.[1]
B. 13C NMR Characterization (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~165-167 ppm.

  • C-F Coupling:

    • C5 (ipso): ~157 ppm (doublet,

      
       Hz).
      
    • C4/C6 (ortho): Doublets,

      
       Hz.
      
  • Methoxy (OCH₃): ~56.0 ppm.

  • Amide Methyls: ~35.0 ppm and ~38.0 ppm (may appear as broad peaks).

C. 19F NMR
  • Shift:

    
     -118 to -124 ppm (typical for aryl fluorides with electron-donating ortho/para groups).
    
  • Pattern: Multiplet (decoupled: Singlet).

Differentiation Workflow: Distinguishing Isomers

The most critical task is distinguishing the 5-fluoro product from 3-fluoro and 4-fluoro impurities.

Logic for Isomer Identification
  • 5-Fluoro (Target):

    • H3 (Ortho to OMe): Appears as a dd (Coupled to H4 and F).

    • H6 (Ortho to Amide): Appears as a dd (Coupled to H4 and F).

    • Key: No proton has two large ortho-proton couplings.

  • 4-Fluoro (Impurity):

    • H3: Appears as dd (Large

      
       ortho).
      
    • H5/H6: Roofed ABX system or ddd patterns.

  • 3-Fluoro (Impurity):

    • H4/H5/H6: Three contiguous protons.

    • H5: Appears as td (Triplet of doublets) due to two ortho-proton neighbors (H4, H6). This is the "smoking gun" for the 3-fluoro isomer.

Decision Tree Diagram

IsomerID Start Unknown Fluoro-Methoxy-Benzamide (1H NMR Aromatic Region) CheckH5 Does any proton show a Triplet of Doublets (td) with 2 large J_HH (~8Hz)? Start->CheckH5 Is3F Result: 3-Fluoro Isomer (3 contiguous protons) CheckH5->Is3F Yes CheckH3 Analyze Proton Ortho to OMe (H3) Is J_HF large (~8-10 Hz)? CheckH5->CheckH3 No Is4F Result: 4-Fluoro Isomer (F is ortho to H3) CheckH3->Is4F Yes (Large Coupling) Is5F Result: 5-Fluoro Isomer (Target) (F is meta to H3 & H6) CheckH3->Is5F No (Small Meta Coupling)

Caption: Logic flow for differentiating regioisomers based on 1H NMR splitting patterns.

Validated Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ is acceptable but may broaden amide methyl signals due to viscosity/exchange.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Parameter Setup:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of aromatic protons).

    • Scans: 16 (1H), 512+ (13C).

Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and ESI (+) Mode (

    
     214.2).
    

References

  • Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes... (Supplementary Info). (Contains NMR data for N,N-dimethylbenzamide analogs). [Link]

  • National Institutes of Health (PubMed). Fluorine-18-labeled Benzamide Analogues for Imaging the sigma2 Receptor. (Context on fluorinated benzamide tracers). [Link]

  • Iowa State University. NMR Coupling Constants Guide. (Reference for J_HF and J_HH coupling values). [Link]

  • SpectraBase. N-Methoxy-N-methylbenzamide NMR Data. (Reference for amide methyl shifts). [Link]

Sources

Comparative

quality control parameters for 5-fluoro-2-methoxy-N,N-dimethylbenzamide purity

Topic: Quality Control Parameters for 5-Fluoro-2-Methoxy-N,N-Dimethylbenzamide Purity Content Type: Publish Comparison Guide A Comparative Analytical Guide for Drug Development Professionals Executive Summary 5-Fluoro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Parameters for 5-Fluoro-2-Methoxy-N,N-Dimethylbenzamide Purity Content Type: Publish Comparison Guide

A Comparative Analytical Guide for Drug Development Professionals

Executive Summary

5-Fluoro-2-methoxy-N,N-dimethylbenzamide is a critical pharmacophore often utilized as an intermediate in the synthesis of antipsychotics (benzamide class), radioligands, and specific kinase inhibitors.[1] Its structural integrity—specifically the stability of the ortho-methoxy group and the meta-fluoro substituent—is paramount for downstream efficacy.

This guide objectively compares the two primary analytical architectures for validating this compound: Standard HPLC-UV (Method A) and UHPLC-MS/MS (Method B) . While HPLC-UV serves as the robust workhouse for routine batch release, UHPLC-MS/MS is presented as the necessary alternative for trace impurity profiling during process optimization.

Part 1: Critical Quality Attributes (CQAs)

Before selecting an analytical method, the specific quality targets for this intermediate must be defined.

ParameterSpecification LimitRational / Causality
Appearance White to off-white solidColored degradation products (often yellow) indicate oxidation of the aromatic ring or presence of nitro- precursors.
Purity (HPLC)

98.0% (Area %)
High purity is required to prevent side-reactions in subsequent coupling steps (e.g., nucleophilic aromatic substitution).
Impurity A

0.5%
5-Fluoro-2-methoxybenzoic acid . The hydrolysis product or unreacted starting material. Acidic impurities can poison basic catalysts in downstream steps.
Water (KF)

0.5% w/w
Amide formation is moisture-sensitive; excess water suggests incomplete drying or hygroscopicity.
Residual Solvents ICH Q3C LimitsCommon solvents: Dichloromethane (DCM), Dimethylformamide (DMF), or Toluene.
Part 2: Comparative Analytical Guide
Method A: The Workhouse (HPLC-UV)
  • Best For: Routine Quality Control, Batch Release, Stability Testing.

  • Mechanism: Reversed-phase chromatography with UV detection at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Pros: Robust, cost-effective, linear response for the main component.

  • Cons: Lower sensitivity for non-chromophoric impurities; cannot structurally identify new peaks.

Method B: The Investigator (UHPLC-MS/MS)
  • Best For: Process Optimization, Impurity Profiling, Genotoxic Impurity Screening.

  • Mechanism: Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization (ESI) Mass Spectrometry.

  • Pros: Definitive structural elucidation (e.g., distinguishing des-fluoro vs. des-methyl impurities), high sensitivity.

  • Cons: Higher cost, requires volatile buffers (no phosphates), matrix effects.

Head-to-Head Performance Data
FeatureMethod A: HPLC-UV (Standard)Method B: UHPLC-MS (Alternative)
Run Time 15 - 25 minutes3 - 8 minutes
LOD (Limit of Detection) ~0.05% (500 ppm)~0.001% (10 ppm)
Specificity Relies on Retention Time (RT)Relies on RT + Mass-to-Charge (m/z)
Buffer Compatibility Phosphate (Superior Peak Shape)Formate/Acetate (Volatile Only)
Cost per Sample $

$
Part 3: Impurity Fate Mapping & Visualization

Understanding the origin of impurities is essential for selecting the right QC method. The diagram below illustrates the synthesis pathway and the genesis of critical impurities.

ImpurityFateMap Start 5-Fluoro-2-methoxy benzoic Acid Product 5-Fluoro-2-methoxy- N,N-dimethylbenzamide (Target) Start->Product Amide Coupling (SOCl2 or HATU) ImpA Impurity A: Unreacted Acid (Hydrolysis) Start->ImpA Incomplete Rxn ImpB Impurity B: Des-fluoro Analog (Raw Material Impurity) Start->ImpB Contaminated SM Reagent Dimethylamine (DMA) Reagent->Product ImpC Impurity C: N-Methyl Amide (DMA Impurity) Reagent->ImpC Methylamine in DMA

Figure 1: Impurity Fate Map identifying the origin of critical process-related impurities (A, B, and C) relative to the synthetic pathway.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The "System Suitability" steps act as the internal check to ensure the data is reliable.

Protocol 1: HPLC-UV Method (Routine QC)

Rationale: We utilize a C18 column with an acidic mobile phase.[2] The acidity (Phosphoric acid) suppresses the ionization of the residual benzoic acid precursor (Impurity A), ensuring it retains on the column and does not elute in the void volume.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse or Waters Symmetry).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatics).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and Impurity A (Acid).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main amide peak.
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    
Protocol 2: UHPLC-MS Method (Trace Analysis)

Rationale: When the HPLC-UV method shows a single peak but the melting point is depressed, use this method. It detects co-eluting isomers or des-fluoro impurities that have similar UV spectra but distinct masses.

  • Mobile Phase: Replace

    
     with 0.1% Formic Acid  (Mass Spec compatible).
    
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Key Signals to Monitor:

    • Target:

      
       (
      
      
      
      )
    • Impurity A (Acid):

      
       (often weak in Pos mode, check Neg mode if needed).
      
    • Impurity C (Mono-methyl):

      
       (
      
      
      
      ).
Part 5: Analytical Decision Matrix

Use this logic flow to determine which method is appropriate for your current development stage.

DecisionMatrix Start Start: Quality Control Check Stage Development Stage? Start->Stage Routine Routine Production / Batch Release Stage->Routine Scale-up Research Early Research / Process Dev Stage->Research R&D MethodA Method A: HPLC-UV (Cost-Effective, Robust) Routine->MethodA MethodB Method B: UHPLC-MS (High Sensitivity) Research->MethodB Check Unknown Impurity > 0.1%? MethodA->Check Check->MethodA No (Release) Check->MethodB Yes (Identify)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on development phase and impurity levels.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2025). 5-Fluoro-2-methoxybenzoic acid Compound Summary. Retrieved from [Link]

  • Global Research Online. (2023). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-fluoro-2-methoxy-N,N-dimethylbenzamide

As researchers and developers, our responsibility extends beyond discovery and innovation to ensuring that every stage of the scientific process is conducted with the utmost regard for safety and environmental stewardshi...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to ensuring that every stage of the scientific process is conducted with the utmost regard for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, field-tested protocol for the safe handling and disposal of 5-fluoro-2-methoxy-N,N-dimethylbenzamide.

The procedural logic outlined here is derived from a conservative hazard assessment, treating the compound with the caution it warrants based on its constituent chemical moieties: a fluorinated aromatic ring and a dimethylbenzamide core.

Foundational Principle: Hazard Assessment and Classification

  • Benzamide Moiety : The core structure is related to N,N-dimethylbenzamide, which is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Some benzamide derivatives are also suspected of having mutagenic properties.

  • Fluorinated Aromatic Moiety : The presence of a fluorine atom on the benzene ring places this compound in the category of halogenated organic compounds. Halogenated substances often require specific disposal routes, such as high-temperature incineration, to prevent the formation of persistent environmental pollutants.[3] Compounds like 5-Fluorouracil, another fluorinated aromatic, are classified as toxic if swallowed, harmful in contact with skin, and may cause genetic defects or damage fertility.[4]

Hazard Profile Summary
Hazard CategoryInferred RiskRationale & Supporting Evidence from Related Compounds
Skin Irritation / Corrosion Category 2 (Irritant)N,N-Dimethylbenzamide is a known skin irritant.[1][2]
Serious Eye Damage / Irritation Category 2 (Irritant)Causes serious eye irritation.[1]
Respiratory Irritation Potential IrritantMay cause respiratory irritation.[1][3]
Acute Toxicity (Oral) Potentially HarmfulN,N-Dimethylbenzamide may be harmful if swallowed.[1] 5-Fluorouracil is toxic if swallowed.
Environmental Hazard Potential for HarmFluorinated organic compounds can be persistent in the environment.[6][7][8]
Germ Cell Mutagenicity SuspectedSome benzamides and fluorinated compounds carry this risk. A conservative approach is warranted.

Core Directive: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and regulatory compliance at each stage.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, the importance of a proper barrier between you and the chemical cannot be overstated. This is your first and most critical line of defense.

  • Chemical-resistant gloves : Nitrile or neoprene gloves are required. Ensure they are inspected for tears or holes before use.

  • Safety goggles : Standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are mandatory to protect against splashes.[9]

  • Laboratory coat : A properly fastened lab coat protects your skin and personal clothing from contamination.

Step 2: Waste Segregation

The principle of waste segregation is fundamental to safe and cost-effective disposal. Mixing incompatible waste streams can create unforeseen hazards and violate regulatory standards.

  • Designate a "Halogenated Organic Waste" container .

  • Never mix 5-fluoro-2-methoxy-N,N-dimethylbenzamide waste with non-halogenated solvents, aqueous waste, or reactive chemicals.

Step 3: Container Selection and Labeling

The integrity of your waste containment is paramount to preventing leaks and ensuring proper identification by waste management personnel.

  • Container Material : Use a robust, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or glass containers are suitable. For liquid waste, ensure the container is designed for liquids.[10]

  • Labeling : The container must be clearly and indelibly labeled.[10] The label must include:

    • The words "HAZARDOUS WASTE ".[2][10]

    • The full chemical name: "5-fluoro-2-methoxy-N,N-dimethylbenzamide ".

    • An approximate percentage if it is in a solution with other solvents.

Step 4: Waste Collection and Storage

This phase requires careful execution to prevent spills and exposure.

  • Collection : Perform all waste transfers inside a certified chemical fume hood to minimize inhalation risk.[3]

    • For solid waste, use a dedicated spatula or scoop. Avoid crushing the material, which can generate dust.

    • For liquid waste, use a funnel to pour the waste into the container carefully.

    • Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent splashing.

  • Sealing : Securely cap the container at all times, except when actively adding waste.[10]

  • Temporary Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be:

    • At or near the point of generation.[10]

    • In a well-ventilated, cool, and dry location.[1][11]

    • Equipped with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Final Disposal Arrangement

Hazardous waste must be handled by certified professionals. Laboratory personnel should never attempt to transport or dispose of this waste personally.

  • Contact Your EHS Office : Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2] They are responsible for coordinating with licensed hazardous waste disposal companies.

  • Disposal Method : The most common and effective disposal method for this type of compound is controlled incineration at a licensed facility.[3] This high-temperature process is designed to break down the chemical structure completely, minimizing environmental release.

Spill and Decontamination Procedures

Accidents can happen. A prepared response is key to mitigating any potential harm.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Contain the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow to cover and contain the material.

  • Cleanup : While wearing full PPE, carefully scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontaminate : Clean the spill area thoroughly. Use a solvent such as ethanol or acetone, followed by soap and water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.[2]

  • Report : Report all spills to your laboratory supervisor and the EHS department, regardless of size. For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 5-fluoro-2-methoxy-N,N-dimethylbenzamide waste.

G Disposal Workflow for 5-fluoro-2-methoxy-N,N-dimethylbenzamide cluster_0 On-Site Waste Management start Waste Generation ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Identify as 'Halogenated Organic Waste' ppe->segregate container Step 3: Select & Label Compatible Container segregate->container collect Step 4: Transfer Waste (in Fume Hood, <80% Full) container->collect store Step 5: Seal & Store in Satellite Accumulation Area (SAA) collect->store spill Spill Occurs collect->spill contact_ehs Step 6: Contact EHS for Pickup and Final Disposal store->contact_ehs store->spill spill->store No spill_protocol Execute Spill & Decontamination Protocol spill->spill_protocol Yes spill_protocol->collect Collect cleanup debris as hazardous waste

Caption: Disposal workflow for 5-fluoro-2-methoxy-N,N-dimethylbenzamide.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional local requirements.

References

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • HAZARDOUS WASTE MANAGEMENT GUIDE . Binghamton University. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet - Oxofoam VF5 . Diversey SDS. (2025-05-31). [Link]

  • Environmental Fate and Transport Processes for PFAS . Interstate Technology and Regulatory Council (ITRC). [Link]

  • Report Adds to Evidence of Widespread PFAS Contamination; Calls for Removal of Products . Beyond Pesticides Daily News Blog. (2023-05-04). [Link]

  • SAFETY DATA SHEET - 5-FLUOROURACIL . Farmalabor Materie Prime. (2017-04-21). [Link]

  • Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science . Environmental Toxicology and Chemistry. (2021-03-24). [Link]

  • Sulfonated Perfluorochemicals in the Environment: Sources, Dispersion, Fate and Effects . Risk Assessment Information System. (2000-03-01). [Link]

  • 5-Fluorouracil MSDS . Regulations.gov. (2005-10-09). [Link]

  • 4,5-Dimethoxy-2-methylbenzaldehyde Environmental Fate/Transport Data . U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-fluoro-2-methoxy-N,N-dimethylbenzamide: A Focus on Personal Protective Equipment

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. 5-fluoro-2-methoxy-N,N-dimethylbenzamide, a substituted benzamide, represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. 5-fluoro-2-methoxy-N,N-dimethylbenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. As with any investigational compound, a thorough understanding and implementation of safety protocols are paramount to protect researchers from potential hazards. This guide provides a detailed operational plan focusing on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 5-fluoro-2-methoxy-N,N-dimethylbenzamide, ensuring a safe and compliant laboratory environment.

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE requirements, it is crucial to emphasize that PPE is the last line of defense. A multi-layered safety approach begins with robust engineering and administrative controls.

Engineering Controls:

  • Chemical Fume Hood: All handling of 5-fluoro-2-methoxy-N,N-dimethylbenzamide, especially when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood.[3][4] This minimizes the risk of inhalation exposure and provides a physical barrier against splashes.[3]

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or conducting the procedure within a fume hood is essential to contain fine powders.[3]

Administrative Controls:

  • Designated Areas: Specific laboratory areas should be designated for handling this compound to prevent cross-contamination.[3]

  • Hygiene Practices: Thorough hand washing after handling the chemical, even when gloves have been worn, is a critical practice.[4][5]

  • Restricted Access: Access to areas where the compound is handled should be limited to authorized and trained personnel.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical for preventing direct contact with 5-fluoro-2-methoxy-N,N-dimethylbenzamide. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a fume hood or ventilated enclosure
Solution Preparation Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a chemical fume hood
Reaction Setup and Monitoring Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a chemical fume hood
Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
Step-by-Step Guide to Donning and Doffing PPE

Proper donning and doffing procedures are essential to prevent contamination.

Donning Sequence:

  • Gown/Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for respirators.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves.[6]

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection (if worn): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[5]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling 5-fluoro-2-methoxy- N,N-dimethylbenzamide Risk Assess Potential for: - Dust/Aerosol Generation - Splashes - Spills Start->Risk BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Risk->BasePPE Low Risk (e.g., handling sealed container) FumeHood Work in Chemical Fume Hood Risk->FumeHood Moderate to High Risk FaceShield Add Face Shield BasePPE->FaceShield Splash Hazard Respirator Use Air-Purifying Respirator BasePPE->Respirator Aerosol/Dust Hazard or Spill FumeHood->BasePPE

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with 5-fluoro-2-methoxy-N,N-dimethylbenzamide must be treated as hazardous waste.

Waste Segregation:

  • Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[7]

  • Do not mix this waste stream with non-halogenated waste.[7]

Container Management:

  • Use a robust, leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle.[7]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[7]

  • Do not overfill the container; fill to no more than 80% capacity.[7]

Disposal of Contaminated PPE:

  • Contaminated gloves, disposable lab coats, and other materials should be placed in the designated solid hazardous waste container.

  • Reusable PPE, such as face shields and goggles, should be decontaminated thoroughly before reuse.

Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

  • For small spills, if trained to do so, use a spill kit appropriate for solid chemical materials. Avoid creating dust.[3] Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.[3][7]

By adhering to these rigorous safety protocols, researchers can confidently handle 5-fluoro-2-methoxy-N,N-dimethylbenzamide, minimizing personal exposure and ensuring a safe and productive research environment.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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